molecular formula C13H17BFNO5 B12983844 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12983844
M. Wt: 297.09 g/mol
InChI Key: HPUMGEPEXLJMTG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of functional groups, including a fluoro, methoxy, and nitro group on a phenyl ring, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-methoxy-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Aryl halides with palladium catalysts and a base like potassium carbonate.

Major Products Formed

    Reduction: 4-Fluoro-2-methoxy-5-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: Employed in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in coupling reactions. The boron atom forms a transient complex with palladium, facilitating the transfer of the aryl group to the coupling partner. This process involves:

    Molecular Targets: Palladium catalysts and aryl halides.

    Pathways: Formation of a palladium-boron complex, followed by transmetallation and reductive elimination to form the coupled product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitrophenylboronic acid
  • 4-Fluoro-2-methoxy-5-nitrophenylboronic acid pinacol ester
  • 4-Fluoro-2-methoxy-5-nitrophenylboronic acid neopentyl glycol ester

Uniqueness

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances its solubility and ease of handling compared to other boronic acids and esters.

Properties

Molecular Formula

C13H17BFNO5

Molecular Weight

297.09 g/mol

IUPAC Name

2-(4-fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)8-6-10(16(17)18)9(15)7-11(8)19-5/h6-7H,1-5H3

InChI Key

HPUMGEPEXLJMTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-]

Origin of Product

United States

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